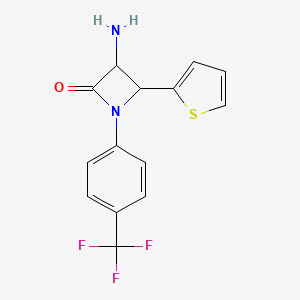![molecular formula C21H32O3 B14785995 (3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe](/img/structure/B14785995.png)
(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ether: is a complex organic compound known for its diverse applications in various scientific fields. This compound is a derivative of Coronarin D, a natural product isolated from the plant Hedychium coronarium. Coronarin D methyl ether has garnered attention due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Coronarin D methyl ether involves multiple steps, starting from the extraction of Coronarin D from Hedychium coronarium. The key steps include:
Extraction: Coronarin D is extracted using solvents like methanol or ethanol.
Methylation: The extracted Coronarin D undergoes methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques like column chromatography to obtain pure Coronarin D methyl ether.
Industrial Production Methods
Industrial production of Coronarin D methyl ether follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Automated methylation: Employing automated reactors for the methylation process.
High-throughput purification: Utilizing advanced chromatography systems for efficient purification.
化学反応の分析
Types of Reactions
Coronarin D methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Coronarin D methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Coronarin D methyl ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as NF-κB and MAPK, leading to anti-inflammatory and anticancer effects.
類似化合物との比較
Coronarin D methyl ether is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Coronarin D, Coronarin E, and Coronarin F.
Uniqueness: Coronarin D methyl ether has a unique methyl ether group, which enhances its biological activity and stability compared to its analogs.
特性
分子式 |
C21H32O3 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
3-[2-[(8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one |
InChI |
InChI=1S/C21H32O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8,16-18H,1,6-7,9-13H2,2-5H3/t16?,17?,18?,21-/m1/s1 |
InChIキー |
AXVHMYNDGVQIQD-IPCIFYCFSA-N |
異性体SMILES |
C[C@]12CCCC(C1CCC(=C)C2CC=C3CC(OC3=O)OC)(C)C |
正規SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)


![6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)
![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)





![3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B14785997.png)
